Gadolinium(III) chloride hexahydrate (GdCl3·6H2O, CAS: 13450-84-5) is a highly water-soluble, paramagnetic rare-earth salt that serves as a cornerstone precursor in advanced materials science and medical imaging . Featuring a Gd3+ ion with seven unpaired electrons, it provides the highest theoretical spin-only magnetic moment among stable cations, making it indispensable for synthesizing magnetic resonance imaging (MRI) contrast agents and magnetic nanomaterials . Unlike highly refractory gadolinium oxides, the hexahydrate form offers immediate dissolution in aqueous and polar organic solvents, enabling seamless integration into mild, room-temperature synthetic workflows for metal-organic frameworks (MOFs), luminescent phosphors, and neutron capture therapy agents .
Substituting Gadolinium(III) chloride hexahydrate with alternative forms or salts introduces significant process bottlenecks and contamination risks. Anhydrous GdCl3 is intensely hygroscopic, requiring strict inert-atmosphere handling (e.g., gloveboxes) to prevent rapid moisture uptake that skews stoichiometric calculations and ruins batch reproducibility[1]. Conversely, substituting with Gadolinium(III) oxide (Gd2O3) necessitates aggressive, high-temperature acid digestion to achieve solubility, which introduces residual strong acids that can degrade sensitive organic ligands during MOF or chelate synthesis[2]. Furthermore, utilizing Gadolinium(III) nitrate hexahydrate in place of the chloride salt introduces oxidizing nitrate anions that can interfere with specific redox-sensitive reactions or contaminate the crystal lattice of halide-based optical materials, making the chloride hexahydrate the optimal choice for precise, mild-condition syntheses.
The hexahydrate formulation provides vastly superior handling characteristics compared to its anhydrous counterpart. While anhydrous GdCl3 rapidly absorbs atmospheric moisture, leading to deliquescence and significant weight deviations during ambient weighing, GdCl3·6H2O is bench-stable under standard laboratory conditions [1]. This stability ensures that molar ratios remain exact during the formulation of complex multi-component systems.
| Evidence Dimension | Atmospheric handling requirements |
| Target Compound Data | GdCl3·6H2O: Stable for ambient benchtop weighing |
| Comparator Or Baseline | Anhydrous GdCl3: Requires strict inert atmosphere / glovebox |
| Quantified Difference | Eliminates glovebox dependency and prevents stoichiometric errors from moisture uptake |
| Conditions | Standard ambient laboratory air |
Ensures reproducible batch-to-batch molarity in precision syntheses, reducing process complexity and equipment overhead.
As a precursor, GdCl3·6H2O offers immediate solubility in water and polar solvents, whereas Gadolinium(III) oxide (Gd2O3) is highly refractory. Dissolving Gd2O3 requires the addition of strong acids and prolonged heating (often >100 °C), whereas the hexahydrate dissolves instantly at 25 °C without altering the pH of the baseline solvent to extreme acidic levels [1].
| Evidence Dimension | Dissolution conditions |
| Target Compound Data | GdCl3·6H2O: Instant dissolution at 25 °C in neutral water/ethanol |
| Comparator Or Baseline | Gd2O3: Requires concentrated acid and elevated temperatures (100-150 °C) |
| Quantified Difference | Bypasses hazardous acid digestion and prolonged heating steps |
| Conditions | Aqueous and polar organic solvent preparation |
Streamlines procurement for biological and pharmaceutical workflows where residual strong acids or harsh dissolution conditions are detrimental to downstream ligands.
In the synthesis of luminescent halide double perovskites (e.g., Cs2NaGdCl6), utilizing GdCl3·6H2O directly supplies the native chloride anion required for the crystal lattice. Substituting with Gd(NO3)3·6H2O introduces competing nitrate anions, which can lead to impurity bands or require the addition of excess chloride sources (like NH4Cl) to force complete anion exchange[1].
| Evidence Dimension | Halide source compatibility |
| Target Compound Data | GdCl3·6H2O: Provides native Cl- matching the perovskite lattice |
| Comparator Or Baseline | Gd(NO3)3·6H2O: Introduces oxidizing NO3- impurities |
| Quantified Difference | Prevents nitrate contamination and eliminates the need for secondary chloride donors |
| Conditions | Hydrothermal or evaporation synthesis of Cs2NaGdCl6 |
Critical for optical and luminescent materials where trace anion impurities quench emission or alter the target crystal structure.
GdCl3·6H2O serves as a highly efficient thermal precursor for gadolinium oxychloride (GdOCl). Thermogravimetric analysis demonstrates that the hexahydrate undergoes direct thermal decomposition and hydrolysis to yield full GdOCl at approximately 445 °C [1]. In contrast, forming GdOCl from Gd2O3 requires a solid-state reaction with a chlorinating agent (e.g., NH4Cl at a 1:3 molar ratio) and higher temperatures of 550 °C [2].
| Evidence Dimension | Synthesis temperature and reagents for GdOCl |
| Target Compound Data | GdCl3·6H2O: Direct decomposition at ~445 °C |
| Comparator Or Baseline | Gd2O3: Requires NH4Cl addition and heating to 550 °C |
| Quantified Difference | Lowers reaction temperature by ~100 °C and removes the need for external chlorinating agents |
| Conditions | Thermal decomposition in air/controlled atmosphere |
Reduces energy costs and simplifies the manufacturing workflow for rare-earth oxychloride phosphors and catalysts.
Due to its high aqueous solubility and precise ambient stoichiometry, GdCl3·6H2O is the preferred precursor for synthesizing macrocyclic MRI contrast agents like Gd-DOTA and Gd-PCTA. It allows for mild, room-temperature complexation without the harsh acidic conditions required by gadolinium oxides [1].
In the production of luminescent materials such as Cs2NaGdCl6, the chloride hexahydrate directly supplies the necessary native chloride ions. This prevents the structural contamination and optical quenching associated with nitrate-based precursors [2].
Leveraging its specific thermal decomposition profile, GdCl3·6H2O is used to manufacture phase-pure GdOCl at lower temperatures (~445 °C) than oxide-based solid-state routes, streamlining the production of host lattices for luminescent upconversion phosphors [3].
The compound's ability to dissolve readily in polar organic solvents makes it an ideal metal node precursor for Gd-MOFs. It avoids the introduction of oxidizing nitrate anions that can degrade delicate organic linker molecules during solvothermal synthesis [1].
Irritant